molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No. B160483
CAS RN: 93-98-1
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzanilides are a class of compounds that have been synthesized through various methods. The synthesis of new benzamide derivatives, which are structurally related to benzanilides, has been reported to show inhibitory activity against histone deacetylase, with the benzanilide moiety playing a crucial role in the activity . A general method for the formation of benzoxazoles, which can be derived from benzanilides, involves copper-catalyzed cyclization of ortho-haloanilides . Similarly, a practical synthesis of benzothiazoles from 2-bromoanilides using palladium catalysis has been described, which could be related to benzanilide synthesis . An environmentally friendly synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines has also been achieved, which could be adapted for benzanilide derivatives . Additionally, benzanilides have been synthesized from lignin model substrates using copper chloride catalysis under an air atmosphere , and a solvent-free synthesis using palladium-doped clay under microwave irradiation has been reported . A simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane has also been described10.

Molecular Structure Analysis

The molecular structure of benzanilide has been extensively studied. The crystal structure of benzanilide has been determined, revealing that the crystals are monoclinic with a dihedral angle between the benzene rings of 62.6°. The benzene rings make dihedral angles of 31.3 and 31.6° with the plane of the amido group, similar to the structure found in Kevlar and Nomex polymers. The molecules are linked together by N–H…O hydrogen bonds to form a chain, and the chains are held together by dipole forces and van der Waals interactions .

Chemical Reactions Analysis

Benzanilides can undergo various chemical reactions. The synthesis of benzoxazoles and benzothiazoles from benzanilide precursors involves intramolecular cyclization reactions . The benzil rearrangement reaction has been used to trap a minor product, which could potentially be applied to benzanilide chemistry for the development of selective indicators .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzanilide derivatives have been explored. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzanilides, has been achieved, and their physicochemical properties have been characterized by X-ray analysis, cyclic voltammetry, and UV-vis spectra . The solvent-free synthesis of benzanilides under microwave irradiation suggests that these compounds can be obtained with excellent yield in a short reaction time, indicating their stability under these conditions .

Scientific Research Applications

  • Spasmolytic Activity : Benzanilides have been synthesized and studied for their spasmolytic activity, particularly on smooth muscle preparations of guinea pigs. These compounds showed significant spasmolytic activity without notable effects on vascular smooth muscles and heart muscle preparations (Brunhofer et al., 2008).

  • Intramolecular Charge Transfer Fluorescence Probes : Research into the luminescence behavior and photophysics of benzanilide and its derivatives highlights their potential as novel intramolecular charge transfer fluorescence probes. These probes are useful for chemo- and bio-molecular recognition and sensing (Jiang Yun-bao & M. Key, 2002).

  • Synthesis and Structure-Activity Relationship : Further developments in benzanilide derivatives, including thiobenzanilides, have shown enhanced spasmolytic activity. These studies also provide insights into the structure-activity relationships of these compounds (Brunhofer et al., 2011).

  • Catalyzed Synthesis Techniques : Methods for the synthesis of benzanilide compounds through copper-catalyzed tandem reactions have been explored. These processes offer environmental benefits such as using water as a solvent and have applications in efficient production (Wang et al., 2013).

  • Estrogenic Receptor Modulators : Benzanilides have shown promise as estrogenic receptor modulators. Certain benzanilide derivatives exhibited selective antiproliferative activity against estrogen-dependent cancer cells and interacted with estrogen receptors (Kucińska et al., 2016).

  • Crystal Structure Landscape : Studies on the crystal structure of benzanilides, particularly with fluorine modifications, reveal significant insights into weak intermolecular interactions and the “high energy” forms of the parent compound (Mondal & Chopra, 2016).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzanilides using palladium-doped clay catalysts is an efficient and environmentally friendly method, offering high yield and recyclability (Dar et al., 2015).

  • Oxidative Stress Studies : Benzanilide derivatives have been studied for their selective anticancer activity, particularly in generating oxidative stress in cancer cells (Kucińska et al., 2018).

  • Vibrational Spectroscopy : The vibrational spectra of benzanilide and related compounds have been analyzed to understand their hydrogen-bond networks and structure-dynamics relationships (Plazanet et al., 2005).

  • Conformational Studies : Research into the conformational behavior of tertiary benzanilides in solution and crystal structures has provided insights into the helical conformations adopted in the solid state (Chabaud et al., 2010).

  • HDAC8 Targeting : Benzanilide scaffolds have been developed for selective targeting of the HDAC8 isoform, an attractive therapeutic target for various human diseases. These compounds exhibit potent in vitro activity and selectivity (Hassan et al., 2020).

  • Membrane Interaction Studies : The interactions of benzanilide with Escherichia coli bacterial membranes have been explored, revealing insights into their antibacterial potential and membrane stabilization properties (Dennison, Snape & Phoenix, 2012).

  • Fluorescence Behavior in Polymers : The fluorescence behavior of polymers with benzanilide side groups has been studied, providing valuable information on the photophysical properties and interaction mechanisms in various states (Lucht & Stumpe, 2000).

  • Synthetic Methodologies : Efficient synthetic methodologies for creating tertiary benzanilides have been developed, broadening the scope of benzanilide-based compounds in various applications (Azumaya et al., 2003).

  • Templated Small Molecule Drug Synthesis : Novel methods for synthesizing small molecule drugs via benzanilide formation have been explored, potentially useful for fragment-based drug discovery and DNA-encoded combinatorial libraries (Houska, Stutz & Seitz, 2021).

  • Temperature-Dependent Luminescence : The luminescence of benzanilide and its derivatives has been investigated as a function of temperature, revealing insights into the excited states and geometric relaxation processes (Lewis & Liu, 2002).

Safety And Hazards

Benzanilide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Benzanilide has potential applications in fragment-based and DNA-templated drug discovery . The benzanilide core of the three TKIs could be accessed by NCL-type chemistry . The data suggest that nucleic acid-templated benzanilide formation could find application in the establishment of DNA-encoded combinatorial libraries (DEL) .

properties

IUPAC Name

N-phenylbenzamide
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InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059096
Record name N-Phenylbenzamide
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzanilide
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Vapor Pressure

0.00000201 [mmHg]
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Product Name

Benzanilide

CAS RN

93-98-1
Record name Benzanilide
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Synthesis routes and methods I

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. A 20 ml aqueous solution of NAOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DSC analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
Quantity
0 (± 1) mol
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[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
75 mL
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reactant
Reaction Step Five
Quantity
9.06 g
Type
reactant
Reaction Step Six
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Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. A 20 ml aqueous solution of NaOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DCS analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.57 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
9.06 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

830 mg (2.44 mmole) of the aniline compound obtained in step 1 was dissolved in 10 mL of pyridine, 0.340 mL (2.93 mmoles) of benzoylchloride was added, and the mixture was stirred overnight at room temperature. When the reaction had ended, the solvent was removed under reduced pressure. Ethyl acetate and 1N HCl aqueous solution were added to the residue. The mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, yielding 1.11 g of N-benzoylaniline compound.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of mono-methyl terephthalate (4.00 g, 22 mmol) in ethyl acetate (25 mL) and DMF (0.1 mL) was cooled in an ice bath and treated with oxalyl chloride (11 mL, 2N in CH2Cl2, 22 mmol) over 30 minutes. After stirring 2 hours at room temperature the solvent was removed on a rotary evaporator and the residue dissolved in CH2Cl2 (20 mL) and added to a solution of benzyl 4-aminobenzoate (5.00 g, 22 mmol) in CH2Cl2 (25 mL) and triethylamine (4.3 mL, 31 mmol) at −60° C. The reaction mixture was warmed to room temperature for 1 hour and then partitioned between water and ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and evaporated. The residue was recrystallized from t-butyl methyl ether to give 5.85 g of compound 8.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Benzanilide is prepared by the method of Example 5 using 5.0 mls (0.05 mole) of aniline, 7.5 grams of 3A molecular sieves and 7.48 mls (0.064 mole) of benzoyl chloride in 100 mls of dichloromethane. The separated 3A sieves (16.37 g) are extracted with 200 mls of hot 3A alcohol, and the alcohol extract is evaporated to dryness to obtain 7.24 grams (68% of theoretical) of crude benzanilide; m.p. 161°-163° C. after recrystallization from 3A alcohol. Dichloromethane filtrates from above reaction are evaporated to dryness and extracted with ethyl ether to obtain an additional 1.39 grams of crude benzanilide.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,780
Citations
A Itai, Y Toriumi, N Tomioka, H Kagechika, I Azumaya… - Tetrahedron letters, 1989 - Elsevier
… This paper shows that N-methylbenzanilide exists in cis conformation in solution as well as in the crystal, whereas benzanilide has trans conformation in the crystal.= … only in the …
Number of citations: 202 www.sciencedirect.com
S Kashino, K Ito, M Haisa - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The crystal structure of benzanilide has been determined from Weissenberg photographs using Cu Kα radiations and refined to an R value of 0.075 for 766 independent reflections. The …
Number of citations: 70 www.journal.csj.jp
XJ Liu, Y Zhang, XZ Wang - Journal of Chemical & Engineering …, 2020 - ACS Publications
… work is to study the solubility of benzanilide in a some pure solvents, … Solid form of benzanilide was measured by X-ray powder … of benzanilide in ethanol and n-propanol was conducted. …
Number of citations: 25 pubs.acs.org
V Calderone, A Coi, FL Fiamingo, I Giorgi… - European journal of …, 2006 - Elsevier
… the simple structures of the benzanilide derivatives. … the acid moiety of the benzanilide, introducing a heterocyclic ring (… considered the basic moiety of benzanilide, by the introduction of …
Number of citations: 30 www.sciencedirect.com
R Yamasaki, M Harada, R Nagata, A Ito… - The Journal of …, 2022 - ACS Publications
Amide-based molecular switches had its limitation on structural diversities. In this work, we designed and synthesized a series of pentafluorobenzoyl-based benzanilide compounds. …
Number of citations: 4 pubs.acs.org
MAR Matos, MS Miranda, VMF Morais… - Molecular …, 2006 - Taylor & Francis
… enthalpy of formation for solid benzanilide was derived from the … enthalpy of formation of benzanilide in the gaseous phase at T … performed for benzanilide and some auxiliary molecules. …
Number of citations: 11 www.tandfonline.com
MM Hassan, J Israelian, N Nawar… - Journal of Medicinal …, 2020 - ACS Publications
… designed, conformationally constrained, benzanilide foldamers which selectively bind the … Experimental and computational analyses of the benzanilide structure docked with human …
Number of citations: 25 pubs.acs.org
V Calderone, FL Fiamingo, I Giorgi, M Leonardi… - European journal of …, 2006 - Elsevier
… of benzanilide derivatives. Thus, considering that the N-(2-hydroxy-5-chloro)-2-methoxy-5-chloro-benzanilide (… of the acid moiety of the benzanilide, introducing a heterocyclic ring in the …
Number of citations: 30 www.sciencedirect.com
C Ochoa-Puentes, S Bauer, M Kühnle… - ACS Medicinal …, 2013 - ACS Publications
… prone to rapid enzymatic cleavage at the central benzanilide moiety. In search for more stable … more stable and demonstrate that the benzanilide core is not a crucial structural feature of …
Number of citations: 20 pubs.acs.org
GJ Strachan, MM Majewska, D Pociecha… - …, 2023 - Wiley Online Library
… Abstract: The inclusion of secondary and tertiary benzanilide-… a series of N-methyl benzanilide dimers. As the proportion of … of the analogous 2 benzanilide-based materials, which show …

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